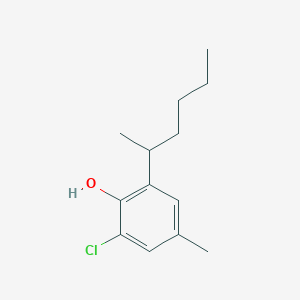
2-Chloro-6-(hexan-2-YL)-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(hexan-2-YL)-4-methylphenol is an organic compound that belongs to the class of chlorinated phenols It is characterized by the presence of a chlorine atom, a hexyl group, and a methyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(hexan-2-YL)-4-methylphenol typically involves the chlorination of 4-methylphenol followed by the alkylation with hexan-2-yl halide. The reaction conditions often require the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the alkylation process. The general reaction scheme can be represented as follows:
Chlorination: 4-methylphenol is treated with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the 2-position.
Alkylation: The chlorinated intermediate is then reacted with hexan-2-yl halide in the presence of a Lewis acid catalyst to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(hexan-2-YL)-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: The corresponding hydrocarbon (2-hexyl-4-methylphenol).
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Chloro-6-(hexan-2-YL)-4-methylphenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study enzyme-substrate interactions involving phenolic compounds.
Industry: Used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(hexan-2-YL)-4-methylphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins or enzymes, affecting their activity. The chlorine atom and hexyl group can influence the compound’s hydrophobicity and binding affinity to various targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methylphenol: Lacks the hexyl group, resulting in different chemical and biological properties.
4-Hexyl-2-methylphenol: Lacks the chlorine atom, affecting its reactivity and applications.
2,6-Dichloro-4-methylphenol:
Uniqueness
2-Chloro-6-(hexan-2-YL)-4-methylphenol is unique due to the presence of both the chlorine atom and the hexyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable for various applications.
Properties
CAS No. |
62524-23-6 |
|---|---|
Molecular Formula |
C13H19ClO |
Molecular Weight |
226.74 g/mol |
IUPAC Name |
2-chloro-6-hexan-2-yl-4-methylphenol |
InChI |
InChI=1S/C13H19ClO/c1-4-5-6-10(3)11-7-9(2)8-12(14)13(11)15/h7-8,10,15H,4-6H2,1-3H3 |
InChI Key |
NGTSZTWEWBUWOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)C1=C(C(=CC(=C1)C)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


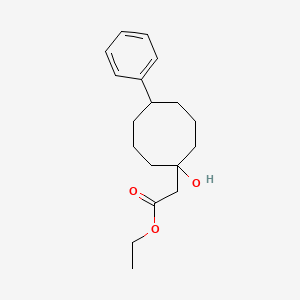
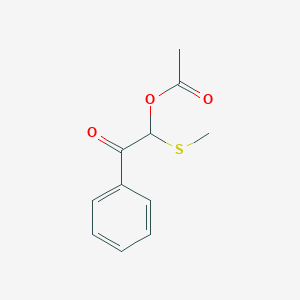
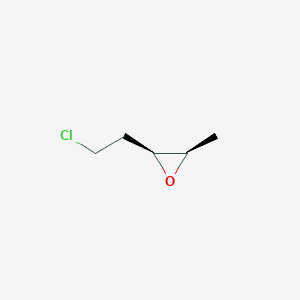
![9-tert-Butyl-2,4-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14530819.png)
![1-Phenyl-3-[(quinolin-6-yl)amino]propan-1-one](/img/structure/B14530820.png)
![5-[3-(3,4-Dimethoxyphenyl)propanoyl]-2,4-dimethoxybenzoic acid](/img/structure/B14530834.png)
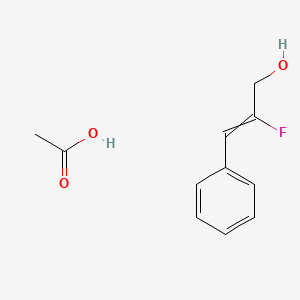
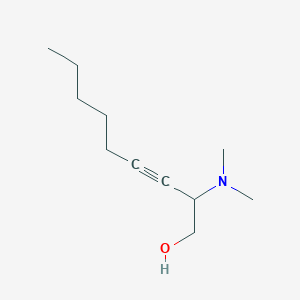
![N~1~-Methyl-N~1~-phenyl-N~2~-[(pyridin-2-yl)methyl]ethane-1,2-diamine](/img/structure/B14530855.png)
![N-[(1R)-1-(4-nitrophenyl)ethyl]acetamide](/img/structure/B14530856.png)
![Methyl 3-[3-(methoxymethyl)-1H-pyrrol-2-yl]prop-2-enoate](/img/structure/B14530857.png)
![1-Decyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B14530859.png)
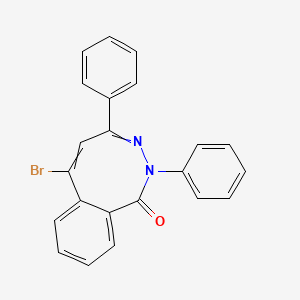
![Bis{[4-(trifluoromethyl)phenyl]methyl}mercury](/img/structure/B14530884.png)
